Cas no 1805586-01-9 (Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate)

Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate
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- インチ: 1S/C12H12ClNO3/c1-2-17-12(16)5-8-3-10(7-15)9(6-14)4-11(8)13/h3-4,15H,2,5,7H2,1H3
- InChIKey: VQVSHCKNYMNNPC-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=C(CO)C=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 312
- トポロジー分子極性表面積: 70.3
- XLogP3: 1.5
Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020804-500mg |
Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate |
1805586-01-9 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
Alichem | A015020804-250mg |
Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate |
1805586-01-9 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
Alichem | A015020804-1g |
Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate |
1805586-01-9 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetateに関する追加情報
Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate (CAS No. 1805586-01-9): A Comprehensive Overview
Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate (CAS No. 1805586-01-9) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is characterized by its chloro, cyano, and hydroxymethyl functional groups, which contribute to its distinct chemical properties and reactivity.
The molecular formula of Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate is C13H13ClNO3, and it has a molecular weight of approximately 264.70 g/mol. The compound is a white to off-white solid at room temperature, with a melting point ranging from 75°C to 78°C. Its solubility in common organic solvents such as ethanol, methanol, and dichloromethane makes it suitable for a wide range of synthetic transformations and analytical techniques.
In the realm of pharmaceutical research, Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate has shown promise as an intermediate in the synthesis of novel drugs. The presence of the cyano group, which can be readily converted into other functional groups such as amine or carboxylic acid, provides a valuable starting point for the development of bioactive molecules. Recent studies have explored its potential as a precursor in the synthesis of anti-inflammatory agents, antiviral compounds, and anticancer drugs.
One notable application of Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate is in the field of medicinal chemistry, where it has been used to synthesize derivatives with enhanced biological activity. For instance, researchers at the University of California, Los Angeles (UCLA) have reported the successful synthesis of a series of cyano-substituted phenylacetates that exhibit potent anti-inflammatory properties. These derivatives were found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for the treatment of chronic inflammatory diseases.
In addition to its pharmaceutical applications, Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate has also been investigated for its use in materials science. The chloro and hydroxymethyl groups provide opportunities for further functionalization, allowing for the creation of polymers with tailored properties. A study published in the Journal of Polymer Science demonstrated that this compound can be polymerized to form copolymers with excellent thermal stability and mechanical strength, making it suitable for use in high-performance materials.
The synthesis of Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate typically involves several steps, including the formation of the cyano group through a nitrile substitution reaction and the introduction of the chloro and hydroxymethyl groups through selective halogenation and hydroxylation reactions. The choice of reagents and reaction conditions is crucial for achieving high yields and purity levels. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
Safety considerations are an important aspect when handling Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE), such as gloves and safety goggles, and working in well-ventilated areas to prevent inhalation of vapors.
In conclusion, Ethyl 2-chloro-4-cyano-5-(hydroxymethyl)phenylacetate (CAS No. 1805586-01-9) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As new studies continue to uncover its properties and potential uses, this compound is likely to play an increasingly important role in various scientific disciplines.
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